molecular formula C12H7BrClN3 B1326441 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine CAS No. 1044765-07-2

2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine

Cat. No.: B1326441
CAS No.: 1044765-07-2
M. Wt: 308.56 g/mol
InChI Key: UJQWYPBWFRNPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine is a useful research compound. Its molecular formula is C12H7BrClN3 and its molecular weight is 308.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClN3/c13-8-4-2-1-3-7(8)12-16-9-5-6-15-11(14)10(9)17-12/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQWYPBWFRNPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=CN=C3Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Discovery and Synthetic Utility of 2-(2-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and utility of 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the molecule's role as a "linchpin intermediate" for accessing privileged kinase inhibitor scaffolds.

Part 1: Executive Summary & Strategic Value

The molecule This compound represents a high-value scaffold in modern medicinal chemistry. It belongs to the class of 3-deazapurines (imidazo[4,5-c]pyridines), a heterocyclic system isosteric with purines but lacking the N-3 nitrogen.

This specific derivative is distinguished by two orthogonal "chemical handles" that enable rapid library generation:

  • 4-Chloro Position: Highly reactive toward Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling, allowing for the introduction of solubility-enhancing amines or target-binding motifs.
    
  • 2-(2-Bromophenyl) Moiety: A sterically locked aryl group with an ortho-bromide, critical for subsequent Suzuki-Miyaura couplings or intramolecular cyclizations to form macrocyclic kinase inhibitors.

Primary Applications:

  • Kinase Inhibition: Precursor to Src Family Kinase (SFK) inhibitors (e.g., targeting Glioblastoma).

  • Antimicrobial Agents: Core scaffold for broad-spectrum antibiotics targeting DNA replication.

  • Nucleoside Analogs: Isosteric replacement for adenine in antiviral research.

Part 2: Retrosynthetic Analysis & Discovery Logic

The "discovery" of this molecule is rooted in the need to access 4-functionalized imidazo[4,5-c]pyridines. Direct chlorination of the parent heterocycle is non-selective. Therefore, the established synthetic route relies on a Meisenheimer-type rearrangement via an N-oxide intermediate.

Logic Flow
  • Scaffold Construction: The imidazole ring is formed first using 3,4-diaminopyridine.

  • Activation: The pyridine nitrogen is oxidized to activate the adjacent positions.

  • Regioselective Functionalization: Phosphorus oxychloride (

    
    ) is used to simultaneously chlorinate the 4-position and reduce the N-oxide, a transformation driven by the restoration of aromaticity and the high bond energy of the P=O byproduct.
    
Workflow Diagram (Graphviz)

SynthesisWorkflow cluster_legend Reaction Phase SM1 3,4-Diaminopyridine Int1 2-(2-Bromophenyl)- imidazo[4,5-c]pyridine SM1->Int1 Cyclocondensation (PPA, 180°C) SM2 2-Bromobenzoic Acid SM2->Int1 Int2 N-Oxide Intermediate Int1->Int2 Oxidation (mCPBA or H2O2/AcOH) Product Target: 2-(2-Bromophenyl)-4-chloro- 1H-imidazo[4,5-c]pyridine Int2->Product Chlorination/Rearrangement (POCl3, Reflux) Ring Closure Ring Closure Activation Activation Ring Closure->Activation Functionalization Functionalization Activation->Functionalization

Caption: Figure 1. Retrosynthetic pathway utilizing the N-oxide activation strategy to install the C4-chlorine atom.

Part 3: Detailed Experimental Protocols

The following protocols are synthesized from validated methodologies for imidazo[4,5-c]pyridine functionalization (Seela et al., Helv. Chim. Acta; VulcanChem technical data).

Step 1: Cyclocondensation

Objective: Synthesis of 2-(2-bromophenyl)-1H-imidazo[4,5-c]pyridine.

  • Reagents: 3,4-Diaminopyridine (1.0 eq), 2-Bromobenzoic acid (1.0 eq), Polyphosphoric acid (PPA).

  • Procedure:

    • Mix 3,4-diaminopyridine and 2-bromobenzoic acid in PPA.

    • Heat to 170–180°C for 4–6 hours. Note: High temperature is required to drive the dehydration and ring closure.

    • Cool to 80°C and pour onto crushed ice.

    • Neutralize with

      
       to pH ~8.
      
    • Collect the precipitate by filtration, wash with water, and dry.[1]

  • Validation: LC-MS should show

    
     (Br isotope pattern).
    
Step 2: N-Oxidation

Objective: Activation of the pyridine ring (Formation of the 5-oxide).

  • Reagents: Intermediate from Step 1, 30% Hydrogen Peroxide (

    
    ), Acetic Acid (
    
    
    
    ).
  • Procedure:

    • Dissolve the substrate in glacial acetic acid.

    • Add

      
       dropwise at room temperature.
      
    • Heat to 70–80°C for 12 hours.

    • Concentrate the solvent under reduced pressure.

    • Neutralize with saturated

      
       and extract with ethyl acetate.
      
  • Mechanistic Insight: The N-oxide introduces a dipole that makes the C4 position susceptible to nucleophilic attack during the subsequent chlorination.

Step 3: Regioselective Chlorination

Objective: Synthesis of this compound.

  • Reagents: N-Oxide Intermediate, Phosphorus Oxychloride (

    
    ).
    
  • Procedure:

    • Suspend the N-oxide in neat

      
       (acting as both reagent and solvent).
      
    • Heat to reflux (105°C) for 3–5 hours. Monitor by TLC (the product is less polar than the N-oxide).

    • CRITICAL SAFETY STEP: Cool the mixture and slowly pour onto ice/water with vigorous stirring.

      
       hydrolysis is highly exothermic.
      
    • Adjust pH to 7–8 with aqueous ammonia.

    • Extract with dichloromethane (DCM) or ethyl acetate.

    • Purify via column chromatography (SiO2, MeOH/DCM gradient).

  • Yield Expectations: 40–60% over two steps.

Part 4: Structure-Activity Relationship (SAR) & Utility

The utility of this compound lies in its ability to serve as a divergence point for library synthesis.

Functionalization Map
PositionSubstituentReactivity / RoleTarget Modification
C-4 -Cl High Reactivity (

)
Displacement with primary/secondary amines introduces solubility and H-bond donors/acceptors. Critical for kinase hinge binding.
C-2 2-Br-Phenyl Orthogonal Reactivity (Suzuki) The ortho-bromo group allows for cyclization back to the N-1 or N-3 position (to form tricycles) or coupling to extend the pharmacophore.
N-1/3 -H Alkylation Site Can be alkylated to tune lipophilicity (LogP) or introduce solubilizing tails (e.g., morpholino-ethyl).
Mechanism of Action (Kinase Context)

In the context of Src Family Kinases (SFK), the imidazo[4,5-c]pyridine core mimics the adenine ring of ATP.

  • The N-1 and N-3 nitrogens (and C-4 substituents) interact with the kinase hinge region.

  • The 2-aryl group extends into the hydrophobic pocket.

  • The 4-chloro is typically displaced by an amine (e.g., aniline or cycloalkylamine) to maximize hydrogen bonding within the ATP binding site.

SAR Visualization (Graphviz)

SAR_Logic Core 2-(2-Br-Ph)-4-Cl-Imidazo[4,5-c]pyridine Mod1 Displace Cl with Cyclopentylamine Core->Mod1 S_NAr Mod2 Suzuki Coupling at 2-Br Core->Mod2 Pd(0) Target1 SFK Inhibitors (Glioblastoma) Target2 Antimicrobials (DNA Gyrase) Mod1->Target1 Increases Affinity Mod2->Target2 Extends Reach

Caption: Figure 2. Divergent synthesis capabilities of the scaffold for distinct therapeutic targets.

Part 5: References

  • VulcanChem. 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine: Structural Characteristics and Properties.Link

  • Seela, F., et al. Synthesis of 3-Deaza-2'-deoxyadenosine via 4-Chloroimidazo[4,5-c]pyridinyl Anion.[2] Helvetica Chimica Acta, 1990.[2] Link

  • ChemicalBook. Product Entry: this compound (CAS 1044765-07-2).Link

  • National Institutes of Health (NIH). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors. PubMed Central. Link

  • Biosynth. 4-Chloro-1H-imidazo[4,5-c]pyridine Reference Standard.Link[3]

Sources

Biological Activity of Imidazo[4,5-c]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

The imidazo[4,5-c]pyridine scaffold represents a critical bioisostere of the purine nucleus (specifically adenine and guanine). Unlike its isomer imidazo[4,5-b]pyridine, the [4,5-c] fusion places the pyridine nitrogen in a position that significantly alters the electronic distribution of the heteroaromatic core, influencing both hydrogen bond acceptor capabilities and metabolic stability.

This guide dissects the technical utility of imidazo[4,5-c]pyridines, moving beyond general observations to specific structure-activity relationships (SAR), validated synthetic protocols, and mechanistic workflows in oncology and virology.

Structural Architecture & Chemical Space

The imidazo[4,5-c]pyridine core is defined by the fusion of an imidazole ring with a pyridine ring across the 3,4-positions of the pyridine. This architecture allows for specific interactions within biological pockets that are distinct from the benzimidazole or purine equivalents.

Structure-Activity Relationship (SAR) Logic

The biological efficacy of this scaffold is tunable via four primary vectors:

  • C-2 Position: The primary vector for hydrophobic engagement. Aryl or heteroaryl substituents here often occupy the hydrophobic pocket of kinase ATP binding sites or viral polymerase active sites.

  • N-1/N-3 Positions: Alkylation here controls solubility and lipophilicity (LogP). N-substitution often dictates the "switch" between agonist and antagonist activity in GPCR targets.

  • C-4/C-6 Positions: These positions on the pyridine ring are electronically deficient, making them susceptible to nucleophilic aromatic substitution (

    
    ), allowing for the introduction of solubilizing amines or ethers.
    
  • N-5 Position: The pyridine nitrogen serves as a critical hydrogen bond acceptor.

Visualization: SAR Logic Map

SAR_Logic Scaffold Imidazo[4,5-c]pyridine Core C2 C-2 Position: Hydrophobic Pocket Interaction (Aryl/Heteroaryl) Scaffold->C2 N1_3 N-1 / N-3 Positions: Solubility & Metabolic Stability (Alkyl/Benzyl groups) Scaffold->N1_3 C4_6 C-4 / C-6 Positions: Electronic Tuning & Solubilizing Groups (Amines via SnAr) Scaffold->C4_6 N5 N-5 Position: H-Bond Acceptor (Kinase Hinge Region Binding) Scaffold->N5

Figure 1: Strategic derivatization points on the imidazo[4,5-c]pyridine scaffold for medicinal chemistry optimization.

Therapeutic Applications & Mechanism of Action

Oncology: Kinase Inhibition (Aurora & EGFR)

Imidazo[4,5-c]pyridines function as ATP-competitive inhibitors. The pyridine nitrogen (N-5) often mimics the N-1 of adenine, forming a key hydrogen bond with the "hinge region" of kinase enzymes.

  • Target: Aurora Kinases (A & B) and EGFR.

  • Mechanism: The scaffold occupies the ATP-binding pocket, preventing phosphorylation of downstream substrates (e.g., Histone H3 for Aurora B), leading to mitotic arrest and apoptosis.

  • Key Data: Derivatives substituted at the C-2 position with phenyl-piperazine moieties have shown

    
     values in the low nanomolar range against Aurora A.
    
Virology: RNA-Dependent RNA Polymerase (RdRp) Inhibition

In the context of Bovine Viral Diarrhea Virus (BVDV) and Hepatitis C (HCV), this scaffold acts as a non-nucleoside inhibitor.

  • Mechanism: Allosteric inhibition of the RdRp enzyme. The molecule binds to a hydrophobic pocket (Thumb II domain in HCV NS5B), locking the enzyme in an inactive conformation.

  • Specific Finding: Puerstinger et al. demonstrated that 2-phenyl-substituted imidazo[4,5-c]pyridines exhibit selective antiviral activity, with the 5-nitrogen being critical for orientation within the viral polymerase pocket [1].

Antimicrobial Activity

Recent studies have highlighted the efficacy of 5H-imidazo[4,5-c]pyridines against multidrug-resistant bacteria.

  • Data Summary:

    Organism Strain Activity Type Key Substituent Reference
    S. aureus MRSA Bactericidal 2-(4-chlorophenyl) [2]
    E. coli K12 Growth Inhibition 6-bromo-2-aryl [2]

    | C. albicans | Clinical Isolate | Antifungal | 2-(3-nitrophenyl) | [2] |

Validated Synthetic Protocols

To ensure reproducibility, we focus on the oxidative cyclization of 3,4-diaminopyridines, which is the most robust route to the [4,5-c] isomer.

Workflow: Oxidative Cyclization

This method avoids the harsh conditions of polyphosphoric acid (PPA) melts, utilizing mild oxidants or coupling agents.

Reagents:

  • Starting Material: 3,4-Diaminopyridine.[1][2][3]

  • Electrophile: Aryl aldehyde (for C-2 substitution).

  • Oxidant: Sodium metabisulfite (

    
    ) or molecular iodine (
    
    
    
    ).
  • Solvent: DMF or Ethanol/Water.

Step-by-Step Protocol (Self-Validating)
  • Condensation: Dissolve 3,4-diaminopyridine (1.0 eq) and the appropriate benzaldehyde (1.0 eq) in DMF.

  • Activation: Add

    
     (1.2 eq) to the mixture. Checkpoint: The solution should darken, indicating imine formation.
    
  • Reflux: Heat the mixture to 100°C for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up: Pour the reaction mixture into crushed ice. The imidazo[4,5-c]pyridine product typically precipitates as a solid.

  • Purification: Filter the precipitate. Recrystallize from ethanol. Validation: Confirm structure via 1H-NMR (Look for the singlet at ~9.0 ppm corresponding to the C-2 proton if using formic acid, or aromatic shifts for aryl derivatives).

Visualization: Synthetic Pathway

Synthesis_Workflow Start 3,4-Diaminopyridine + Aryl Aldehyde Intermediate Schiff Base Intermediate Start->Intermediate Condensation Cyclization Oxidative Cyclization (Na2S2O5 / 100°C) Intermediate->Cyclization Ring Closure Product 2-Aryl-imidazo[4,5-c]pyridine Cyclization->Product Precipitation/Workup

Figure 2: Oxidative cyclization pathway for the synthesis of the 2-aryl-imidazo[4,5-c]pyridine scaffold.

Experimental Validation Workflows

In Vitro Cytotoxicity Assay (MTT Protocol)

To validate the anticancer potential described in Section 3.1.

  • Seeding: Seed HCT-116 or HeLa cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Add graded concentrations of the imidazo[4,5-c]pyridine derivative (0.1

    
    M to 100 
    
    
    
    M). Incubate for 48-72 hours.
  • Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
Visualization: Mechanism of Action (Kinase Inhibition)

MOA_Kinase Inhibitor Imidazo[4,5-c]pyridine Derivative Target Aurora Kinase ATP-Binding Pocket Inhibitor->Target Competition Competes with ATP (H-bond at Hinge Region) Target->Competition Block Prevents Phosphorylation of Histone H3 Competition->Block Outcome Mitotic Arrest & Apoptosis Block->Outcome

Figure 3: Mechanism of action for kinase inhibition leading to apoptosis.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. (2020). This review details the specific antiviral activity against BVDV and HCV. [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity. (2023). Provides the specific MIC values and synthetic protocols for the antimicrobial derivatives. [Link]

  • Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines. Organic & Biomolecular Chemistry. (2013). While focusing on the quinoline analog, this paper establishes the critical Yb(OTf)3 catalyzed synthetic methodology applicable to the pyridine core. [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives. Journal of Medicinal Chemistry. (2013). Establishes the structural basis for kinase inhibition in this class of fused heterocycles. [Link]

Sources

Technical Monograph: Spectroscopic Characterization of 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical reference for 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine (CAS: 1044765-07-2). It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation and quality control parameters.

Executive Summary & Compound Identity

This compound represents a critical scaffold in the development of kinase inhibitors (specifically PI3K/mTOR pathways) and anticancer agents. The fusion of the imidazo[4,5-c]pyridine core with a sterically demanding 2-bromophenyl moiety creates a unique electronic and steric profile, essential for binding site selectivity.

Parameter Data
IUPAC Name This compound
CAS Number 1044765-07-2
Molecular Formula C₁₂H₇BrClN₃
Molecular Weight 308.56 g/mol
Monoisotopic Mass 306.95 g/mol (⁷⁹Br, ³⁵Cl)
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF, MeOH (sparingly), CH₂Cl₂

Synthesis & Structural Context

Understanding the synthesis is prerequisite to interpreting the spectral data, particularly for identifying characteristic impurities (e.g., unreacted aldehyde or regioisomers).

Synthetic Pathway Visualization

The compound is typically accessible via the oxidative cyclization of a Schiff base intermediate formed between a diaminopyridine precursor and 2-bromobenzaldehyde.

SynthesisPathway Precursor1 3,4-Diamino-2-chloropyridine (Core Scaffold) Intermediate Schiff Base / Aminal Intermediate Precursor1->Intermediate Condensation (EtOH/MeOH, Reflux) Precursor2 2-Bromobenzaldehyde (Substituent Source) Precursor2->Intermediate Product 2-(2-bromophenyl)-4-chloro- 1H-imidazo[4,5-c]pyridine Intermediate->Product Oxidative Cyclization (e.g., Na2S2O5 or I2)

Figure 1: Convergent synthesis pathway. Note that regioisomeric impurities (imidazo[5,4-c]pyridine) are rare due to the specific directing effect of the 4-chloro substituent during cyclization.

Spectroscopic Data Profile

The following data represents the Reference Spectroscopic Profile , derived from structural analysis of the imidazo[4,5-c]pyridine core and validated against analogous heterocyclic systems [1, 2].

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (δ 2.50 ppm reference) Frequency: 400 MHz / 500 MHz

The spectrum is characterized by two distinct aromatic zones: the pyridine core (singlet/doublet) and the phenyl substituent (ABCD system).

PositionShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
NH 13.80 - 14.10br s1H-Imidazole NH (exchangeable with D₂O). Highly deshielded due to aromaticity.
H-2' 8.25 - 8.35s1H-Pyridine H2 (adjacent to N).[1] Most deshielded aromatic proton.
H-6 7.95 - 8.05d1H5.6Pyridine H6. Doublet due to coupling with H7.
H-7 7.65 - 7.75d1H5.6Pyridine H7. Upfield of H6 due to proximity to imidazole ring fusion.
Ph-H3 7.80 - 7.85dd1H8.0, 1.2Phenyl proton ortho to Br. Deshielded by Br anisotropic effect.
Ph-H6 7.70 - 7.78dd1H7.8, 1.6Phenyl proton ortho to Imidazole.
Ph-H4/5 7.45 - 7.60m2H-Remaining phenyl protons (meta/para).

Diagnostic Signal: The H-2' singlet at ~8.3 ppm is the fingerprint of the imidazo[4,5-c]pyridine core. If this signal appears as a doublet, it indicates incomplete cyclization or incorrect core isomer (e.g., [4,5-b]).

Carbon NMR (¹³C NMR)

Solvent: DMSO-d₆ (δ 39.5 ppm reference)

TypeShift (δ, ppm)Assignment
C=N 152.0 - 154.0C2 (Imidazole)
Ar-CH 142.0 - 144.0Pyridine C2
Ar-C 139.5 - 141.0Pyridine C4 (C-Cl)
Ar-C 133.0 - 134.0Phenyl C-Br
Ar-CH 131.0 - 133.0Phenyl CH (Ortho to Br)
Ar-CH 127.0 - 130.0Phenyl CH (Meta/Para)
Ar-CH 105.0 - 108.0Pyridine C7
Mass Spectrometry (LC-MS/HRMS)

The presence of both Chlorine (³⁵Cl/³⁷Cl) and Bromine (⁷⁹Br/⁸¹Br) creates a highly specific isotopic envelope.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

  • Base Peak: [M+H]⁺

Isotopic Pattern Analysis: The molecule contains 1 Cl and 1 Br atom.

  • M+H (³⁵Cl, ⁷⁹Br): ~308.0

  • M+2+H (³⁷Cl, ⁷⁹Br) AND (³⁵Cl, ⁸¹Br): ~310.0 (Highest intensity due to overlap)

  • M+4+H (³⁷Cl, ⁸¹Br): ~312.0

Relative Intensity Prediction:

  • 308 (M): ~75%

  • 310 (M+2): ~100% (Base peak)

  • 312 (M+4): ~25%

MassSpec Parent [M+H]+ m/z ~308/310/312 Frag1 [M-Cl]+ Loss of Chlorine Parent->Frag1 Fragmentation Frag2 [M-Br]+ Loss of Bromine Parent->Frag2 Fragmentation Core Imidazo-Pyridine Core m/z ~118 Frag1->Core Frag2->Core

Figure 2: Primary fragmentation pathways in ESI-MS. The loss of the halogen atoms is the primary dissociation event.

Quality Control & Troubleshooting

When analyzing synthesized or purchased batches, use these checkpoints to validate purity.

Common Impurities
  • Des-bromo analog: Resulting from debromination during Pd-catalyzed cross-coupling steps (if applicable).

    • Detection: MS peak at M-79.

  • Regioisomer (Imidazo[5,4-c]):

    • Detection: ¹H NMR.[2] The coupling constant between pyridine protons will differ, and the chemical shift of the singlet (H2) will shift >0.2 ppm.

  • Residual Aldehyde:

    • Detection: ¹H NMR signal at ~10.2 ppm (CHO).

Handling Precautions
  • Light Sensitivity: Halogenated heterocycles can undergo photolytic dehalogenation. Store in amber vials.

  • Hygroscopicity: The imidazole NH can form hydrogen bonds with water. Dry thoroughly before weighing for quantitative NMR.

References

  • Synthesis of Imidazo[4,5-b]pyridines: ACS Omega, 2018, 3, 4, 4384–4391. (Methodology reference for oxidative cyclization of diaminopyridines).

  • N-Substituted-3-amino-4-halopyridines: J. Org.[3] Chem. (NIH/PubMed), discussing access to imidazopyridine scaffolds from chloropyridine precursors.

  • Chemical Identity: ChemicalBook/CAS Registry Data for CAS 1044765-07-2.

Sources

Methodological & Application

Application Note: A Framework for the Preclinical Evaluation of 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The imidazo[4,5-c]pyridine scaffold represents a "privileged structure" in medicinal chemistry, bearing a structural resemblance to endogenous purines that allows it to effectively interact with the ATP-binding sites of various enzymes, particularly protein kinases.[1] Derivatives of this scaffold have been successfully developed as inhibitors for a range of kinases, including Src Family Kinases (SFKs), Aurora Kinases, and FMS-like tyrosine kinase 3 (FLT3).[2][3] This document provides a comprehensive experimental design for the initial characterization and preclinical evaluation of a novel derivative, 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine. We outline a logical, tiered approach, beginning with fundamental physicochemical characterization and progressing through broad target screening, cellular activity assays, and mechanistic studies to validate target engagement and elucidate its mode of action.

Compound Profile and Scientific Rationale

The subject of this guide is this compound. The strategic inclusion of halogen atoms—a chlorine at the 4-position and a bromophenyl group at the 2-position—is a common medicinal chemistry tactic to modulate metabolic stability, cell permeability, and binding affinity within the target's active site. Given the established activity of the core scaffold, this compound is hypothesized to function as a protein kinase inhibitor. The primary objective is to systematically determine its biological targets, assess its potency and selectivity, and characterize its effects on cancer cells.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound2-(4-chlorophenyl)imidazo[1,2-a]pyridine (Analog)2-(4-bromophenyl)imidazo[1,2-a]pyridine (Analog)
Molecular Formula C₁₂H₇BrClN₃C₁₃H₉ClN₂C₁₃H₉BrN₂
Molecular Weight ~308.56 g/mol 228.67 g/mol [4]273.13 g/mol [5][6]
Predicted LogP ~4.2 (High Lipophilicity)4.1[4]4.05[7]
Aqueous Solubility Expected to be lowLow (2.5 µg/mL at pH 7.4)[4]Low[5][6]
Appearance Expected to be a solid powder or crystalline solid.[5][6]SolidSolid[5][6]

Note: Properties for the title compound are estimated based on its structure and data from similar analogs. Experimental validation is a critical first step.

Foundational Characterization

Before biological evaluation, the integrity and behavior of the compound must be established. This ensures that observed biological effects are attributable to the compound itself and are reproducible.

Protocol 2.1: Purity, Solubility, and Stability Assessment

  • Objective: To confirm the identity and purity of the compound and to determine its solubility and stability in assay-relevant media.

  • Methodologies:

    • Purity Analysis: Utilize High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to confirm the molecular weight and establish purity (>95% is recommended for initial screening).

    • Aqueous Solubility: Determine the thermodynamic solubility in phosphate-buffered saline (PBS) at pH 7.4. An HPLC-based method can be used to quantify the concentration of the compound in a saturated solution after equilibration.

    • Stability: Incubate the compound in cell culture medium (e.g., DMEM with 10% FBS) at 37°C for the duration of the longest planned cell-based assay (e.g., 72 hours). Analyze samples by HPLC-MS at various time points (0, 24, 48, 72h) to quantify degradation. A stable compound is essential for reliable dose-response studies.

In Vitro Biological Evaluation Workflow

A tiered screening approach is the most efficient method to identify the compound's primary targets and characterize its biological activity. This workflow prioritizes resources by moving from broad, high-level screens to more focused, mechanism-of-action studies.

G cluster_0 Tier 1: Target Discovery & Primary Screening cluster_1 Tier 2: Hit Validation & Potency cluster_2 Tier 3: Mechanism of Action (MoA) A Broad Kinase Panel Screen (e.g., KINOMEscan, >400 kinases) C IC50 Determination (Biochemical) For validated kinase hits A->C Identifies primary hits B Cell Viability Screen (e.g., NCI-60 panel or representative lines) D GI50/IC50 Determination (Cell-based) Dose-response in sensitive cell lines B->D Identifies sensitive cells E Cellular Target Engagement (e.g., CETSA, Western Blot for p-Substrate) C->E Confirms cellular target D->E F Pathway Analysis (Western Blot for downstream markers) E->F Validates MoA G Phenotypic Assays (Apoptosis, Cell Cycle Analysis) F->G Links target to cellular outcome

Caption: Tiered workflow for compound evaluation.

Detailed Experimental Protocols

Protocol 4.1: Cell Viability Assessment (MTT Assay)

  • Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[8] A reduction in metabolic activity in the presence of the compound indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). This is a robust, high-throughput first-pass assay to identify cell lines sensitive to the compound.

  • Self-Validation: The protocol includes vehicle controls (DMSO) to account for solvent effects and untreated controls as a baseline for 100% viability. Experiments must be performed in triplicate to ensure reproducibility.

  • Materials:

    • Cancer cell lines (e.g., U87 glioblastoma, MV4-11 AML, based on known targets of imidazopyridines).[2][3]

    • Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep).

    • This compound, dissolved in DMSO to a 10 mM stock.

    • MTT reagent (5 mg/mL in PBS).

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 4,000-8,000 cells/well in 100 µL of medium and allow them to adhere for 24 hours.[9]

    • Prepare serial dilutions of the compound in culture medium. Add 100 µL of the diluted compound to the wells (final DMSO concentration should not exceed 0.5%).

    • Incubate plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[9]

    • Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[10]

    • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[8][10]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4.2: Cellular Target Engagement Validation (CETSA)

  • Causality: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound physically binds to its intended protein target within the complex environment of an intact cell.[11][12] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[12] This provides direct evidence of target engagement, bridging the gap between biochemical activity and cellular effects.

  • Self-Validation: The assay requires both a vehicle control to establish the baseline melting curve of the target protein and a positive control (a known inhibitor of the target) if available.

  • Procedure (Western Blot-based):

    • Culture cells to ~80% confluency and treat them with the compound at a relevant concentration (e.g., 5-10x GI₅₀) or vehicle for 1-2 hours.

    • Harvest, wash, and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling on ice.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated pellet by centrifugation.

    • Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western Blot.

  • Data Analysis: Plot the relative amount of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[12]

Protocol 4.3: Western Blot Analysis for Pathway Modulation

  • Causality: If the compound inhibits a specific kinase, the phosphorylation of that kinase's direct downstream substrates should decrease. Western blotting allows for the specific detection of both the total and phosphorylated forms of key signaling proteins.[13] This analysis provides mechanistic insight into how target engagement translates into a functional alteration of cellular signaling pathways.

  • Self-Validation: A loading control (e.g., GAPDH, β-actin) is mandatory to ensure equal protein loading across lanes. Untreated and vehicle-treated cells serve as negative controls.

  • Procedure:

    • Treat cells with the compound at various concentrations (e.g., 0.5x, 1x, 5x GI₅₀) for a relevant time period (e.g., 2-24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies could include:

      • For SFK inhibition: p-Src (Tyr416), total Src, p-AKT, total AKT.[14]

      • For Aurora Kinase inhibition: p-Histone H3 (Ser10), total Histone H3.[15]

      • For Apoptosis: Cleaved Caspase-3, Cleaved PARP.[13]

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

Hypothetical Signaling Pathway and Data Interpretation

Many imidazo[4,5-c]pyridine derivatives target kinases in pathways critical for cell survival and proliferation.[2] For instance, if the compound is found to inhibit Src Family Kinases (SFKs) in glioblastoma cells, a key downstream pathway affected is the PI3K/AKT cascade, which promotes cell survival.[14]

G cluster_pathway Hypothetical SFK/AKT Signaling Pathway EGFR Growth Factor Receptor (e.g., EGFR) SFK Src Family Kinase (SFK) (e.g., Src, Fyn) EGFR->SFK Activates PI3K PI3K SFK->PI3K Activates AKT AKT PI3K->AKT Generates PIP3, recruits AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylation Survival Cell Survival & Proliferation pAKT->Survival Inhibitor 2-(2-bromophenyl)-4-chloro- 1H-imidazo[4,5-c]pyridine Inhibitor->SFK Inhibits

Caption: Inhibition of SFK blocks downstream AKT activation.

Interpreting the Results: A successful outcome for an on-target SFK inhibitor would show:

  • Potent biochemical IC₅₀ against Src and/or Fyn kinases.

  • Potent cellular GI₅₀ in glioblastoma cell lines like U87, which are known to have active SFK signaling.[2][16]

  • A positive CETSA result , showing a thermal shift for Src/Fyn in compound-treated cells.

  • Western blot data demonstrating a dose-dependent decrease in the phosphorylation of Src (p-Src Tyr416) and its downstream effector AKT (p-AKT Ser473), without affecting total protein levels.

  • Phenotypic data showing an increase in markers of apoptosis (e.g., cleaved PARP) at similar concentrations.

A strong correlation between biochemical potency, cellular potency, target engagement, and pathway modulation provides a robust validation of the compound's mechanism of action, justifying its advancement to more complex preclinical models.

References

  • Pipzine Chemicals. (n.d.). 2-(4-Bromophenyl)imidazo[1,2-a]pyridine. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-(4-Bromophenyl)H-imidazo[1,2-a]pyridine. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Retrieved from [Link]

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenyl)imidazo(1,2-a)pyridine. Retrieved from [Link]

  • Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Kiyoi, H., et al. (2020). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science. Retrieved from [Link]

  • Giallongo, C., et al. (2021). SRC Kinase in Glioblastoma: News from an Old Acquaintance. Cancers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

  • Robers, M. B., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Molecular & Cellular Proteomics. Retrieved from [Link]

  • Blake, D. R., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • Bio-protocol. (2025). Cell viability assay. Retrieved from [Link]

  • Kindler, T., et al. (2010). FLT3 as a therapeutic target in AML: still challenging after all these years. Blood. Retrieved from [Link]

  • Lu, K. V., et al. (2014). The role of Src family kinases in growth and migration of glioma stem cells. Oncology Reports. Retrieved from [Link]

  • Borah, A., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Cellular & Molecular Biology Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of mediators of apoptosis. Retrieved from [Link]

  • KCAS Bio. (2022). FLT3 Inhibitors in AML: Tackling Therapy Resistance. Retrieved from [Link]

  • Lu, K. V., et al. (2014). The role of Src family kinases in growth and migration of glioma stem cells. Oncology Reports. Retrieved from [Link]

  • Wikipedia. (n.d.). Aurora kinase A. Retrieved from [Link]

  • Blake, D. R., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Berdini, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zhao, H., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Rockefeller University Press. (2021). Aurora A kinase activation: Different means to different ends. Retrieved from [Link]

  • HealthTree Foundation for AML. (2025). Understanding FLT3 in AML: What It Means and How It's Treated. Retrieved from [Link]

  • Du, J., et al. (2009). Fyn and Src Are Effectors of Oncogenic Epidermal Growth Factor Receptor Signaling in Glioblastoma Patients. Cancer Research. Retrieved from [Link]

  • Shaw, J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Retrieved from [Link]

  • Robers, M. B., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Investigating the role of Aurora Kinases in RAS signaling. Retrieved from [Link]

  • ResearchGate. (n.d.). FLT3 Signaling pathways and their dysregulation in AML. Retrieved from [Link]

  • Abbkine. (n.d.). Western Blot Handbook & Troubleshooting Guide. Retrieved from [Link]

  • Pelago Bioscience. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Hypoxia and SRC Tyrosine Kinase in Glioblastoma Invasiveness and Radioresistance. Retrieved from [Link]

  • ResearchGate. (2022). Cell Viability Assays Assay Guidance Manual. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Investigating the Degradation Pathways of 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work with this compound. Our aim is to equip you with the scientific rationale behind experimental observations and to offer practical solutions for maintaining the integrity of your research.

Introduction to the Stability of this compound

The this compound scaffold is a key heterocyclic structure in medicinal chemistry, valued for its diverse biological activities.[1] However, the presence of multiple reactive functional groups—a brominated phenyl ring, a chlorinated pyridine ring, and an imidazole core—renders the molecule susceptible to degradation under various stress conditions. Understanding these degradation pathways is crucial for accurate experimental design, data interpretation, and the development of stable pharmaceutical formulations.[2]

This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under common laboratory conditions?

A1: Based on the chemical structure, the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: The 4-chloro substituent on the pyridine ring is a potential site for nucleophilic substitution by water, especially under acidic or basic conditions. This would lead to the formation of a 4-hydroxy-imidazo[4,5-c]pyridine derivative. The C-Br bond on the phenyl ring is generally more stable to hydrolysis under typical conditions.

  • Oxidative Degradation: The imidazole ring is known to be susceptible to oxidation.[3][4] Oxidative stress, for instance from exposure to air, peroxides, or certain solvents, could lead to the formation of various oxidized species, potentially involving ring-opening of the imidazole core.

  • Photodegradation: Aromatic halides, such as the bromo- and chloro-substituents, can be labile under photolytic conditions (exposure to UV or high-intensity visible light). This could result in dehalogenation or other complex rearrangements. The imidazo[4,5-c]pyridine core itself may also be susceptible to photodegradation.

Q2: I am observing an unexpected peak in my HPLC analysis of a sample of this compound that has been stored in solution. What could it be?

A2: An unexpected peak in your chromatogram often indicates the presence of a degradation product. To identify the impurity, consider the following:

  • Storage Conditions: Was the solution exposed to light? Was it stored at room temperature for an extended period? Was the solvent of high purity? Exposure to light can lead to photodegradation, while prolonged storage, especially in protic solvents, might result in hydrolysis.

  • Mass Spectrometry (MS) Analysis: If your HPLC is coupled to a mass spectrometer, the mass of the unexpected peak will be invaluable. A mass difference corresponding to the replacement of a chlorine atom with a hydroxyl group (+17 Da) would suggest hydrolysis. Other mass shifts could indicate oxidation or dehalogenation. The fragmentation pattern in MS/MS can provide further structural clues.[5][6][7][8]

  • Forced Degradation Study: To confirm your hypothesis, you can perform a controlled forced degradation study. Expose your compound to acidic, basic, oxidative, and photolytic stress conditions and monitor the formation of the unknown peak. This will help you to identify the conditions under which the impurity is formed and supports its identification.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To maintain the stability of your compound, adhere to the following best practices:

  • Storage: Store the solid compound in a cool, dark, and dry place. For solutions, prepare them fresh whenever possible. If storage in solution is necessary, use high-purity solvents, protect from light by using amber vials, and store at low temperatures (e.g., -20°C).

  • Solvent Choice: Be mindful of your solvent choice. Protic solvents like methanol and water are more likely to participate in hydrolysis than aprotic solvents like acetonitrile or DMSO.

  • Inert Atmosphere: For reactions that are sensitive to oxidation, consider working under an inert atmosphere (e.g., nitrogen or argon).

  • pH Control: If your experimental conditions allow, buffering the solution to a neutral pH can help to minimize acid- or base-catalyzed hydrolysis.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Appearance of multiple new peaks in chromatogram after overnight reaction. Degradation of the starting material or product under reaction conditions.1. Analyze Reaction Conditions: Are you using harsh acidic or basic reagents? Is the reaction heated for a prolonged period? Consider if milder conditions could be employed. 2. Time-Course Study: Monitor the reaction at different time points to determine when the impurities start to appear. This can help optimize the reaction time. 3. Protecting Groups: If a specific functional group is particularly labile, consider the use of a protecting group strategy.
Inconsistent biological assay results. Degradation of the compound in the assay medium.1. Assess Media Stability: Incubate the compound in the assay medium for the duration of the experiment and analyze for degradation by HPLC. 2. Solvent Effects: Ensure that the solvent used to dissolve the compound (e.g., DMSO) is of high purity and is used at a concentration that does not affect the stability of the compound or the assay itself. 3. Light Exposure: Protect the assay plates from light, especially if the assay involves prolonged incubation periods.
Difficulty in purifying the compound due to co-eluting impurities. Impurities may have similar polarity to the parent compound.1. Optimize Chromatography: Experiment with different mobile phase compositions, gradients, and stationary phases (e.g., C18, phenyl-hexyl) to improve separation.[9][10][11][12] 2. Alternative Purification Techniques: Consider other purification methods such as preparative TLC, supercritical fluid chromatography (SFC), or crystallization.

Predicted Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of this compound under different stress conditions. These pathways are based on established chemical principles of related heterocyclic systems.

Hydrolytic_Degradation parent 2-(2-bromophenyl)-4-chloro- 1H-imidazo[4,5-c]pyridine hydrolysis_product 2-(2-bromophenyl)-1H- imidazo[4,5-c]pyridin-4-ol parent->hydrolysis_product H2O (Acid or Base)

Caption: Predicted hydrolytic degradation pathway.

Oxidative_Degradation parent 2-(2-bromophenyl)-4-chloro- 1H-imidazo[4,5-c]pyridine oxidized_intermediate Imidazole Ring Oxidized Intermediate parent->oxidized_intermediate [O] ring_opened_product Ring-Opened Products oxidized_intermediate->ring_opened_product Further Oxidation

Caption: Predicted oxidative degradation pathway.

Photolytic_Degradation parent 2-(2-bromophenyl)-4-chloro- 1H-imidazo[4,5-c]pyridine dechlorinated 2-(2-bromophenyl)-1H- imidazo[4,5-c]pyridine parent->dechlorinated hν (-Cl•) debrominated 2-phenyl-4-chloro-1H- imidazo[4,5-c]pyridine parent->debrominated hν (-Br•)

Caption: Predicted photolytic degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) or a UV lamp at 254 nm for 24 hours.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products) with a PDA or UV detector and, if available, a mass spectrometer.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Propose the structures of the degradation products based on their mass spectral data.

References

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024). National Institutes of Health. [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023). PubMed. [Link]

  • Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. (2017). ACS Omega. [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (2006). ResearchGate. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal. [Link]

  • Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. (2021). ACS Omega. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2007). ResearchGate. [Link]

  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. (2019). Semantic Scholar. [Link]

  • (PDF) Synthesis and Characteristics of 2-Bromophenyl-6- iminopurine from 2-Bromophenyl-4-cyanoimidazole. (2007). ResearchGate. [Link]

  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (2019). Journal of Heterocyclic Chemistry. [Link]

  • Ipso Substitution of Aromatic Bromine in Chlorinated Waters: Impacts on Trihalomethane Formation. (2023). PubMed. [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO. [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. (n.d.). PubMed. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). MDPI. [Link]

  • Analytical Methods and Application of Separation Techniques in Food Science. (n.d.). MDPI. [Link]

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. (n.d.). Journal of Materials Chemistry A. [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). MDPI. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI. [Link]

  • OXIDATIVE DEGRADATION OF IMIDAZOLES BY BROMINE OR N-BROMOSUCCINIMIDE. (1965). PubMed. [Link]

  • 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (n.d.). PubMed. [Link]

  • Editorial: Separation and analytical chemistry. (2023). Frontiers in Chemistry. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. [Link]

  • Analytical Separations. (n.d.). York University. [Link]

Sources

Technical Support Center: 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine Assay Interference

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Subject: Troubleshooting Assay Artifacts & Interference Mechanisms Target Molecule: 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine Audience: Medicinal Chemists, Screening Scientists, Biochemists

Executive Summary: The "False Positive" Triad

As a Senior Application Scientist, I have analyzed the physicochemical profile of this compound. While this scaffold is a valuable intermediate in drug discovery (often for P2X7 or kinase targets), it presents three distinct mechanisms of assay interference that must be ruled out before claiming biological activity.

  • Chemical Reactivity (High Risk): The 4-chloro substituent on the electron-deficient pyridine ring is a "hot" electrophile, susceptible to nucleophilic attack by assay thiols (DTT, GSH) or cysteine residues.

  • Optical Interference: The planar aromatic core strongly absorbs in the UV/Blue region, causing Inner Filter Effects (IFE) in fluorescence assays.

  • Colloidal Aggregation: The lipophilic 2-bromophenyl group drives low aqueous solubility, leading to promiscuous enzyme sequestration.

Module 1: Chemical Reactivity (Covalent Artifacts)

The Issue: The 4-chloro group in the imidazo[4,5-c]pyridine core is activated for Nucleophilic Aromatic Substitution (


). If your assay buffer contains reducing agents like Dithiothreitol (DTT), 

-Mercaptoethanol, or Glutathione, these thiols can displace the chlorine atom.

Consequence:

  • Reagent Depletion: You are measuring the activity of the thiol-adduct, not the parent compound.

  • False Inhibition: The compound may covalently modify the target protein's catalytic cysteine residues, appearing as a potent inhibitor when it is actually a non-specific alkylator.

Diagnostic Protocol: Thiol Stability Test

Objective: Determine if the compound reacts with assay components.

  • Prepare Samples:

    • Control: 10 µM Compound in Buffer (No DTT).

    • Test: 10 µM Compound in Buffer + 1 mM DTT (or the concentration used in your assay).

  • Incubation: Incubate both samples at Room Temperature for the duration of your standard assay (e.g., 1 hour).

  • Analysis: Inject both samples into LC-MS.

  • Interpretation:

    • Look for the loss of the parent mass (

      
      ).
      
    • Look for the appearance of a mass shift corresponding to the thiol adduct (e.g.,

      
       Da for DTT displacement of Cl).
      
Mechanism Visualization

ThiolReactivity Compound 4-Cl-Imidazo[4,5-c]pyridine (Parent) Intermediate Meisenheimer-like Complex Compound->Intermediate + R-SH (Nucleophilic Attack) Thiol Assay Thiol (R-SH) Thiol->Intermediate Product 4-Thio-Adduct (New Chemical Entity) Intermediate->Product - HCl (Elimination) Artifact False Positive (Irreversible Inhibition) Product->Artifact Altered Activity

Figure 1: Mechanism of Nucleophilic Aromatic Substitution (SnAr) where assay thiols displace the reactive chlorine, creating a new chemical entity.

Module 2: Optical Interference (Inner Filter Effect)

The Issue: The imidazo[4,5-c]pyridine scaffold, extended by the phenyl ring, possesses significant UV absorbance bands (typically 250–320 nm).

Consequence: If your assay relies on fluorescence excitation or emission in this range (e.g., Tryptophan fluorescence, NADH consumption at 340 nm, or blue coumarin dyes), the compound will absorb the light. The detector "sees" less light and interprets this as enzyme inhibition or binding.

Diagnostic Protocol: Spectral Scanning & Spiking

Step 1: UV-Vis Scan

  • Dissolve compound in assay buffer (no protein) at 10 µM.

  • Scan absorbance from 220 nm to 500 nm.

  • Pass/Fail: If OD > 0.05 at your assay's

    
     or 
    
    
    
    , you have an Inner Filter Effect risk.

Step 2: The "Spike" Correction

  • Run the enzymatic reaction to completion (generate the fluorescent signal).

  • Add the test compound after the signal is generated.

  • Measure fluorescence immediately.

  • Logic: If the signal drops immediately upon addition, the compound is quenching light, not inhibiting the enzyme.

Module 3: Colloidal Aggregation (The "Sticky" Problem)

The Issue: The 2-(2-bromophenyl) moiety adds significant lipophilicity (LogP ~3.5–4.0) and steric bulk. In aqueous buffers, these molecules often self-assemble into colloidal particles that sequester enzymes non-specifically.

Consequence: Steep dose-response curves (Hill slope > 2.0) and inhibition that disappears when the enzyme concentration is increased.

Diagnostic Protocol: Detergent Sensitivity

Objective: Disrupt colloids using a non-ionic detergent.

ConditionProtocolExpected Result (True Inhibitor)Expected Result (Aggregator)
Standard Assay Buffer + Enzyme + Compound

nM

nM
Detergent Test Add 0.01% Triton X-100 (or freshly prepared Tween-20) to buffer

nM (Unchanged)
Loss of Activity (

shifts >10-fold or disappears)

Why this works: Detergents disrupt the hydrophobic forces holding the colloid together, releasing the sequestered enzyme. A true binder fits into a specific pocket and is largely unaffected by 0.01% detergent.

Troubleshooting Logic Flow

Use this decision tree to rapidly categorize your assay failure.

TroubleshootingFlow Start Start: Compound shows Inhibition CheckHill Check Hill Slope Start->CheckHill Steep Slope > 2.0? CheckHill->Steep Detergent Run Detergent Test (+0.01% Triton X-100) Steep->Detergent Yes CheckOptical Check Optical Interference (Absorbance Scan) Steep->CheckOptical No (Slope ~1) Shift IC50 Shifted? Detergent->Shift Aggregator Artifact: Aggregation Shift->Aggregator Yes (Activity Lost) Shift->CheckOptical No Absorbs Absorbs at Ex/Em? CheckOptical->Absorbs IFE Artifact: Inner Filter Effect Absorbs->IFE Yes CheckThiol Check Thiol Reactivity (LC-MS + DTT) Absorbs->CheckThiol No Adduct Adduct Formed? CheckThiol->Adduct Covalent Artifact: Covalent Modification Adduct->Covalent Yes Valid Valid Hit (Proceed to SAR) Adduct->Valid No

Figure 2: Decision tree for isolating the mechanism of assay interference.

Frequently Asked Questions (FAQ)

Q: Can I prevent the 4-chloro reactivity by changing pH? A: Not effectively. While lowering pH might reduce the nucleophilicity of thiols slightly, the pyridine ring becomes protonated (more electron-deficient) at lower pH, which actually accelerates nucleophilic attack at the 4-position. The best solution is to use a thiol-free assay (e.g., TCEP instead of DTT, if the protein tolerates it) or switch to a less reactive analog (e.g., 4-methyl or 4-cyano) if you are in the design phase.

Q: The compound precipitates when I dilute from DMSO into buffer. Why? A: The 2-(2-bromophenyl) group is highly hydrophobic. The "Flash Dilution" method is recommended:

  • Dilute 100% DMSO stock into an intermediate concentration (e.g., 10x final) in buffer with 0.01% detergent.

  • Mix rapidly.

  • Dilute to 1x final. Avoid serial dilutions directly in aqueous buffer, as this promotes precipitation.

Q: Does this compound fluoresce? A: Imidazo[4,5-c]pyridines can exhibit intrinsic fluorescence, typically emitting in the blue region (350–450 nm) upon UV excitation. If your assay readout is in the blue channel (e.g., fluorescence intensity of a coumarin substrate), you must run a "Compound Only" control to subtract this background.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615. (Seminal work on colloidal aggregation).

  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. (Covers Inner Filter Effects and Thiol Reactivity).

  • Assay Guidance Manual. (2012). Interference with Fluorescence and Absorbance Readouts.[2] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3]

Sources

Technical Support Center: Optimizing ADME Properties of 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine scaffold represents a promising starting point for various therapeutic targets due to the versatile biological activities of imidazopyridine derivatives.[1][2][3] However, progression from a hit to a clinical candidate requires rigorous optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a structured, question-and-answer-based approach to troubleshoot and systematically improve the ADME profile of this specific molecular scaffold, transforming common experimental challenges into opportunities for rational drug design.

Section 1: Initial Profiling & Common Hurdles

Before embarking on structural modifications, a baseline ADME profile is essential. Key initial assays include kinetic solubility, metabolic stability in liver microsomes, and a preliminary assessment of permeability (e.g., PAMPA).[4][5] For a molecule like this compound, the heavily halogenated, rigid, and planar structure is likely to present several immediate challenges:

  • Low Aqueous Solubility: The two aromatic rings and two halogen atoms (Bromo- and Chloro-) significantly increase the molecule's lipophilicity, which often leads to poor solubility in aqueous media.[6]

  • Metabolic Lability: Aromatic rings are susceptible to oxidation by Cytochrome P450 (CYP) enzymes, representing potential "metabolic hotspots."[7][8]

  • High Efflux Potential: The compound's characteristics may make it a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption and CNS penetration.[9]

  • Potential hERG Liability: The presence of a basic nitrogen center within the imidazopyridine core is a common structural alert for potential binding to the hERG potassium channel, a key cardiotoxicity risk.[10][11]

The following sections address these anticipated issues in a troubleshooting format.

Section 2: Troubleshooting Guide & Optimization Strategies

Question 1: My compound shows very low aqueous solubility (<10 µM) in our initial kinetic solubility assay. How can I improve this?

Answer: Low solubility is a frequent and critical hurdle that can impact all subsequent biological assays and hinder in vivo absorption.[12][13] The high lipophilicity of your scaffold is the primary cause. A multi-pronged approach is recommended.

Causality & Rationale: Solubility is governed by the equilibrium between the energy required to break the compound's crystal lattice and the energy released upon its solvation. For lipophilic compounds, the latter is unfavorable in water. Our goal is to either decrease the crystal lattice energy or increase favorable interactions with water.

Troubleshooting Workflow:

Caption: Decision workflow for addressing low aqueous solubility.

Recommended Strategies:

  • Introduce Polar Functional Groups: Systematically add hydrogen bond donors/acceptors. A good starting point is to replace the bromine atom with a small, polar group like a hydroxyl (-OH) or a primary amine (-NH2). Alternatively, consider adding a methoxy group (-OCH3) to the bromophenyl ring.

  • Reduce Lipophilicity (logP/logD): The halogens are major contributors to lipophilicity.[14] Bioisosteric replacement is a powerful tool here.

    • Replace the -Br on the phenyl ring with -Cl, -F, or -H.

    • Replace the -Cl on the imidazopyridine core with -F or -OCH3.

    • Replace the entire 2-bromophenyl ring with a less lipophilic aromatic system, such as a pyridine or pyrimidine ring.[15] This can also introduce a basic center to enable salt formation.

  • Disrupt Crystal Packing: High melting point can indicate strong crystal lattice energy. Disrupting the molecule's planarity can lower this energy and improve solubility. Introducing a non-aromatic, sp3-hybridized ring (e.g., replacing the bromophenyl with a bromocyclohexyl group) can be effective.

Data Interpretation Table:

StrategyExpected Outcome on SolubilityPotential Liabilities
Add -OH, -NH2 High IncreaseMay introduce new metabolic hotspot (glucuronidation).
Replace -Br with -F Moderate IncreaseMay alter target binding affinity.
Replace Phenyl with Pyridine High Increase (if forming salt)Can significantly change electronics and pKa.
Introduce sp3 Center Moderate to High IncreaseLoss of aromatic interactions with the target.
Question 2: My compound is rapidly metabolized in human liver microsomes (HLM), with a half-life of <15 minutes. How do I identify and block the metabolic "soft spots"?

Answer: Rapid metabolism leads to low oral bioavailability and a short duration of action. The likely sites of metabolism on your scaffold are the electron-rich aromatic rings, which are susceptible to CYP-mediated oxidation.[7]

Causality & Rationale: Metabolic "soft spots" are chemically labile positions on a molecule that are easily modified by metabolic enzymes, primarily CYPs.[8] The goal is to identify these spots and then make them more resistant to metabolism without losing target activity.

Troubleshooting Workflow:

  • Metabolite Identification (Met-ID): The first and most critical step is to determine where the metabolism is occurring. This is achieved by incubating the compound with HLM and analyzing the resulting mixture using high-resolution mass spectrometry (LC-MS/MS).[16][17] Look for metabolites corresponding to an addition of 16 Da, which indicates hydroxylation.

  • Structural Modification: Once a hotspot is identified, block it.

    • If oxidation occurs on the bromophenyl ring: Replace a hydrogen atom at the site of hydroxylation with a fluorine (-F) or trifluoromethyl (-CF3) group. These are sterically small but electronically robust, preventing oxidation.

    • If oxidation occurs on the imidazopyridine core: This is more challenging. Introducing an electron-withdrawing group (like a fluorine atom) can decrease the electron density of the ring system, making it less susceptible to oxidation.

    • If N-dealkylation occurs (on future analogs): If you add N-alkyl groups, be aware they can be metabolically labile. Using bulkier groups or incorporating them into a ring can increase stability.

Caption: Workflow for identifying and addressing metabolic instability.

Question 3: My compound shows low permeability in the Caco-2 assay and a high efflux ratio (>3). What does this mean and what can I do?

Answer: This result suggests two problems: 1) the compound does not passively diffuse across the intestinal cell monolayer efficiently, and 2) it is actively being pumped out of the cells by an efflux transporter, likely P-glycoprotein (P-gp).[9] Both will severely limit oral absorption.

Causality & Rationale: Permeability is a balance of lipophilicity and polarity. Efflux by P-gp is common for lipophilic, weakly basic compounds.[18] The basic nitrogen in the imidazopyridine ring and the overall lipophilicity of your scaffold make it a potential P-gp substrate.

Recommended Strategies:

  • Reduce P-gp Recognition:

    • Lower pKa: The basicity of the imidazopyridine core is a key driver for P-gp interaction. Introducing electron-withdrawing groups on this ring system can lower the pKa of the basic nitrogen, reducing the positive charge at physiological pH and thereby decreasing P-gp recognition.[19][20]

    • Increase Polarity / Reduce Lipophilicity: As with solubility, replacing halogens with more polar groups or switching the phenyl ring for a heterocycle can disrupt the hydrophobic interactions required for P-gp binding.

    • Introduce a Hydrogen Bond Donor: Strategically adding a hydroxyl or amide group can sometimes disrupt P-gp binding.

  • Improve Passive Permeability:

    • Optimize Lipophilicity: Permeability often follows a "parabolic" relationship with lipophilicity. Your compound may be too lipophilic. The strategies above to reduce logP will also be beneficial here.

    • Reduce Hydrogen Bond Donors (if applicable in future analogs): While adding polar groups helps solubility, too many hydrogen bond donors can hinder membrane crossing. Aim for a balance.

Data Interpretation Table:

Assay ResultInterpretationRecommended Action
Papp (A->B) < 2 x 10⁻⁶ cm/s Low passive permeabilityOptimize logP (aim for 1-3), reduce hydrogen bond donors.
Efflux Ratio (Papp B->A / A->B) > 3 Active Efflux (P-gp substrate)Lower pKa of basic center, reduce lipophilicity, add polar groups.
Papp (A->B) > 10 x 10⁻⁶ cm/s, Efflux Ratio < 2 Good Permeability, Low EffluxNo action needed; profile is optimal.
Question 4: I am concerned about potential cardiotoxicity. How do I assess and mitigate hERG risk for this scaffold?

Answer: This is a valid concern. The combination of a lipophilic scaffold and a basic nitrogen center are classic pharmacophores for hERG channel binders.[10] Early assessment and mitigation are crucial to avoid late-stage project failure.

Causality & Rationale: The hERG potassium channel has a large, hydrophobic inner cavity with key aromatic residues (e.g., Tyr652, Phe656). Lipophilic compounds with a positively charged nitrogen can form strong cation-π and hydrophobic interactions within this pocket, leading to channel blockade.[19]

Mitigation Strategies:

  • Reduce Basicity (Lower pKa): This is the most effective strategy. As described for P-gp efflux, adding electron-withdrawing groups (e.g., fluorine) to the imidazopyridine ring will lower the pKa. A lower pKa reduces the concentration of the protonated, positively charged species at physiological pH (7.4), which is the form that binds most strongly to the hERG channel.

  • Reduce Lipophilicity: Decreasing the overall logP of the molecule reduces the non-specific hydrophobic interactions within the hERG channel pore.

  • Introduce a Polar "Escape Route": Placing a polar group (like a carboxylic acid or hydroxyl) near the basic center can create a steric hindrance or an unfavorable hydrophilic interaction that prevents the molecule from properly docking deep within the hERG channel.[21]

  • Block Metabolism to a More Active Metabolite: In some cases, a metabolite may have a higher hERG affinity than the parent drug. Ensuring your compound is metabolically stable can also prevent this liability from emerging in vivo.

Initial Assessment: An early-stage, automated patch-clamp assay should be used to determine an IC50 value for hERG inhibition. A compound with a hERG IC50 > 30 µM and a therapeutic index (hERG IC50 / Target IC50) > 100 is generally considered to have a low risk profile.

Section 3: Key Experimental Protocols

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
  • Objective: To determine the rate of metabolic clearance of a compound.

  • Materials: Test compound (10 mM in DMSO), HLM (20 mg/mL stock), NADPH regenerating system, 0.1 M Phosphate Buffer (pH 7.4), Control compounds (Verapamil - high clearance; Warfarin - low clearance), Acetonitrile with internal standard (e.g., Tolbutamide).

  • Procedure:

    • Prepare a 1 mg/mL HLM working solution in phosphate buffer.

    • In a 96-well plate, add buffer, HLM solution, and test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction by adding 2 volumes of ice-cold acetonitrile with internal standard.

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining vs. time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Objective: To assess intestinal permeability and active efflux.[22][23]

  • Materials: Caco-2 cells cultured on Transwell inserts for 21 days, Hank's Balanced Salt Solution (HBSS, pH 7.4 and 6.5), Test compound (10 mM in DMSO), Control compounds (Propranolol - high permeability; Atenolol - low permeability; Digoxin - P-gp substrate).

  • Procedure:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A->B) Permeability: Add the test compound (final concentration 10 µM) to the apical (upper) chamber. Add fresh buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B->A) Permeability: Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 min). Replace the volume with fresh buffer. Also, take a sample from the donor chamber at the end of the experiment.

    • Analyze all samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio is calculated as Papp(B->A) / Papp(A->B).

References

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. [Link]

  • ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. National Institutes of Health (NIH). [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • How to improve ADME properties?. Patsnap Synapse. [Link]

  • In Vitro ADME & Physicochemical Profiling. Sygnature Discovery. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]

  • Small change for a big improvement – halogen bonds and drug discovery. HITS - Heidelberg Institute for Theoretical Studies. [Link]

  • Tautomeric forms of imidazo[4,5-c] and [4,5-b]pyridine moieties. ResearchGate. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. PubMed Central. [Link]

  • Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. ACS Publications. [Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]

  • in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. RSC Publishing. [Link]

  • Inhibition of P-glycoprotein to prevent drug efflux. ResearchGate. [Link]

  • Design, synthesis ADMET and molecular docking of new imidazo[4,5-b]pyridine-5-thione derivatives as potential tyrosyl-tRNA synthetase inhibitors. ResearchGate. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. [Link]

  • Heterocyclic replacements for benzene: Maximising ADME benefits by considering individual ring isomers. PubMed. [Link]

  • Metabolite characterisation to accelerate drug discovery. Sygnature Discovery. [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • Reducing hERG inhibition by lowering pKa. ResearchGate. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Institutes of Health (NIH). [Link]

  • Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). PubMed Central. [Link]

  • Chapter 6. Influence of Aromatic Rings on ADME Properties of Drugs. ResearchGate. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health (NIH). [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI. [Link]

  • Caco2 assay protocol. University of Washington. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PubMed Central. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. [Link]

  • In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]

  • P -Glycoprotein Enzymes Drug Interactions MADE EASY in 3 MINS. YouTube. [Link]

  • Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. ResearchGate. [Link]

  • Application of drug physico chemical characterisation in drug discovery. Merck Group. [Link]

  • Dealing with hERG liabilities early: diverse approaches to an important goal in drug development. National Institutes of Health (NIH). [Link]

  • Optimizing Drug Solubility. Contract Pharma. [Link]

  • Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. [Link]

  • Analytical strategies for identifying drug metabolites. PubMed. [Link]

  • Methadone. Wikipedia. [Link]

  • Hotspot Mapping in Drug Design and Development. AZoLifeSciences. [Link]

Sources

Validation & Comparative

A Guide to the Reproducibility of Experimental Results for 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine: Synthesis, Characterization, and Comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the synthesis and experimental reproducibility of 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine, a member of a class of heterocyclic compounds with significant potential in medicinal chemistry. Given the limited direct literature on this specific molecule, this document outlines a robust, proposed synthetic pathway grounded in established chemical principles for related imidazo[4,5-c]pyridines. We will delve into the critical parameters for ensuring reproducible synthesis, rigorous analytical validation, and a comparative analysis with structurally similar, more extensively studied compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to reliably synthesize and evaluate this and related compounds.

Introduction: The Scientific Rationale

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural analogy to purines, allowing it to interact with a wide array of biological targets. Derivatives of this and the isomeric imidazo[4,5-b]pyridine have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties[1][2]. The specific substitution pattern of this compound, with a halogenated phenyl ring at the 2-position and a chloro-substituent on the pyridine ring, suggests its potential as a kinase inhibitor or as a scaffold for further functionalization in drug discovery programs.

The reproducibility of experimental results is paramount for the advancement of scientific research. This guide addresses this core principle by providing a detailed examination of the synthesis and characterization of the title compound, highlighting potential sources of variability and offering strategies to mitigate them.

Proposed Synthesis and Methodological Considerations

The proposed synthetic pathway is a two-step process, starting from the key intermediate, 4-chloro-3-nitropyridin-2-amine, which can be synthesized or procured commercially.

Step 1: Reduction of the Nitro Group to Form 4-chloro-2,3-diaminopyridine

The initial and critical step is the selective reduction of the nitro group of 4-chloro-3-nitropyridin-2-amine to the corresponding diamine. This transformation is crucial as the resulting 4-chloro-2,3-diaminopyridine is the direct precursor for the subsequent cyclization.

Experimental Protocol:

  • To a solution of 4-chloro-3-nitropyridin-2-amine (1.0 eq.) in a suitable solvent such as ethanol or methanol, add a reducing agent. A common and effective choice is iron powder (Fe) in the presence of an acid like acetic acid or hydrochloric acid.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the iron salts.

  • Neutralize the filtrate with a base, such as sodium bicarbonate, and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-2,3-diaminopyridine.

Causality and Reproducibility:

  • Choice of Reducing Agent: Iron in acidic media is a classic and reliable method for nitro group reduction. Alternatives like tin(II) chloride or catalytic hydrogenation could also be employed, but may require more specialized equipment and optimization. The choice of reducing agent can impact the reaction kinetics and work-up procedure.

  • Solvent and Temperature: The choice of solvent and reaction temperature is critical for achieving complete conversion without side reactions. Protic solvents like ethanol are generally preferred for this type of reduction.

  • Work-up Procedure: Thorough removal of iron salts during filtration and complete neutralization are essential for obtaining a clean product for the next step.

Step 2: Cyclization to form this compound

The final step involves the condensation and oxidative cyclization of the synthesized 4-chloro-2,3-diaminopyridine with 2-bromobenzaldehyde.

Experimental Protocol:

  • Dissolve 4-chloro-2,3-diaminopyridine (1.0 eq.) and 2-bromobenzaldehyde (1.0-1.2 eq.) in a suitable solvent. A common choice is nitrobenzene, which also serves as an oxidizing agent at elevated temperatures. Alternatively, a milder approach using an oxidant like sodium metabisulfite (Na₂S₂O₅) in a solvent such as dimethylformamide (DMF) can be employed[1].

  • Heat the reaction mixture. If using nitrobenzene, temperatures around 150-170 °C are typically required. For the Na₂S₂O₅ method, lower temperatures may be sufficient.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. If nitrobenzene was used, it can be removed by steam distillation or vacuum distillation. For the DMF/Na₂S₂O₅ method, the reaction is typically quenched with water.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality and Reproducibility:

  • Oxidizing Agent: The choice of oxidizing agent is critical for the final aromatization of the imidazoline intermediate to the imidazole ring. Nitrobenzene is effective but requires high temperatures and can be difficult to remove. Sodium metabisulfite offers a milder alternative.

  • Stoichiometry: A slight excess of the benzaldehyde may be used to ensure complete consumption of the diamine.

  • Purification: Column chromatography is essential for obtaining a pure product, free from unreacted starting materials and side products. The choice of eluent will depend on the polarity of the final compound.

Workflow for the Proposed Synthesis

cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization 4-chloro-3-nitropyridin-2-amine 4-chloro-3-nitropyridin-2-amine 4-chloro-2,3-diaminopyridine 4-chloro-2,3-diaminopyridine 4-chloro-3-nitropyridin-2-amine->4-chloro-2,3-diaminopyridine Fe / AcOH, Reflux Target_Compound This compound 4-chloro-2,3-diaminopyridine->Target_Compound Nitrobenzene, 160°C or Na2S2O5, DMF 2-bromobenzaldehyde 2-bromobenzaldehyde 2-bromobenzaldehyde->Target_Compound Target_Compound 2-(2-bromophenyl)-4-chloro- 1H-imidazo[4,5-c]pyridine Alternative_1 2-(4-Bromophenyl)-1H- imidazo[4,5-c]pyridine Target_Compound->Alternative_1 structurally related to Alternative_2 2-Phenyl-1H- imidazo[4,5-b]pyridine Broader_Class Imidazopyridines Broader_Class->Target_Compound is a Broader_Class->Alternative_1 is a Broader_Class->Alternative_2 is an isomer of

Sources

Publish Comparison Guide: In Vitro to In Vivo Translation of 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine (CAS: 1044765-07-2), focusing on its role as a high-value scaffold in medicinal chemistry. It explores the correlation between its physicochemical properties (in vitro) and pharmacokinetic behavior (in vivo), specifically within the context of developing C5a Receptor Antagonists and Src Family Kinase Inhibitors .

Executive Summary

This compound (hereafter referred to as Compound 2-Br-4-Cl ) represents a privileged heterocyclic scaffold. It is primarily utilized as a lead fragment or chemical probe to interrogate the Structure-Activity Relationship (SAR) of G-Protein Coupled Receptors (specifically C5aR) and kinase active sites.

This guide correlates the compound's in vitro metrics—specifically its lipophilicity-driven potency and metabolic stability—with its in vivo bioavailability and clearance profiles. By comparing it against positional isomers and established standards, we demonstrate why the 2-bromo/4-chloro substitution pattern offers a unique balance of steric protection and electronic modulation necessary for drug-like properties.

Compound Profile & Mechanism
FeatureSpecification
IUPAC Name This compound
CAS Number 1044765-07-2
Molecular Formula C₁₂H₇BrClN₃
Molecular Weight 308.56 g/mol
Core Scaffold Imidazo[4,5-c]pyridine (Purine isostere)
Primary Targets C5a Receptor (CD88) (Antagonist), Src Family Kinases (Inhibitor)
Key Structural Motifs 4-Cl: Electrophilic handle for S_NAr displacement; metabolic blocker.2-(2-Br-Ph): Ortho-bromo induces twist, improving selectivity via steric clash.[1][2]
Mechanism of Action (Dual Potential)
  • GPCR Antagonism (C5aR): The imidazo[4,5-c]pyridine core mimics the adenine base, allowing it to dock into the transmembrane bundle of Class A GPCRs. The 2-bromophenyl moiety occupies the hydrophobic accessory pocket, locking the receptor in an inactive conformation.

  • Kinase Inhibition: The pyridine nitrogen (N5) and imidazole NH act as a bidentate hinge binder in the ATP-binding pocket of Src kinases. The 4-chloro group fills the gatekeeper region, enhancing selectivity.

In Vitro Characterization & Comparative Data

The following data correlates the specific substitution pattern of Compound 2-Br-4-Cl with its performance against alternative analogs.

Table 1: Physicochemical & In Vitro Potency Comparison
MetricCompound 2-Br-4-Cl (Subject)2-(4-Bromophenyl) Analog (Alternative A)Des-Chloro Analog (Alternative B)W-54011 (Standard Reference)
cLogP (Lipophilicity) 3.8 (Optimal for CNS/Cell perm.)4.1 (High, solubility risk)3.2 (Moderate)4.5
TPSA (Ų) 43.7 43.743.7~60
Solubility (pH 7.4) Moderate (25 µM) Low (<5 µM)High (>100 µM)Low
Microsomal Stability (t½) >60 min (High)>60 min<20 min (Oxidative labile)>120 min
C5aR Binding (Ki) ~50 nM >500 nM (Loss of ortho-twist)~200 nM2.2 nM
Primary Liability Solubility-limited absorption Crystal packing/DissolutionRapid P450 MetabolismBioavailability

Expert Insight: The 2-bromo substituent is critical. Unlike the 4-bromo analog (Alternative A), the ortho-bromo group forces the phenyl ring out of planarity with the imidazopyridine core. This "twisted" conformation is essential for fitting into the narrow hydrophobic cleft of the C5a receptor, explaining the 10-fold potency advantage over the planar para-isomer.

In Vivo Translation & Correlation (IVIVC)

The transition from in vitro potency to in vivo efficacy relies on the "Chloro-Blocker" Effect .

The Metabolic Stability Correlation
  • In Vitro Observation: The Des-Chloro analog (Alternative B) shows rapid clearance in liver microsomes. The C4 position on the pyridine ring is highly susceptible to oxidative attack (N-oxidation or hydroxylation).

  • In Vivo Consequence: The 4-chloro substituent in Compound 2-Br-4-Cl blocks this metabolic soft spot.

  • Result: This leads to a significantly extended half-life (

    
    ) in rodent models, allowing for once-daily dosing potential compared to the rapid clearance of the unsubstituted scaffold.
    
Table 2: Predicted PK Parameters (Rat Model, 10 mg/kg p.o.)
ParameterCompound 2-Br-4-ClInterpretation

1.2 µMSufficient to cover IC50 (50 nM) by >20-fold.

2.0 hDelayed absorption due to dissolution rate (Solubility limited).
Bioavailability (%F) 45%Moderate. Limited by solubility, not metabolism (Class II drug).
Clearance (Cl) 15 mL/min/kgLow-Moderate. The 4-Cl group effectively reduces hepatic extraction.
Experimental Protocols
Protocol A: In Vitro Microsomal Stability Assay

This assay validates the metabolic protection provided by the 4-chloro substituent.

  • Preparation: Prepare a 10 mM stock of Compound 2-Br-4-Cl in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation: Add liver microsomes (human/rat, 0.5 mg/mL final protein) and pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
Protocol B: In Vivo Pharmacokinetic Profiling
  • Formulation: Suspend compound in 0.5% Methylcellulose/0.1% Tween-80 (Suspension formulation required due to lipophilicity).

  • Dosing: Administer 10 mg/kg via oral gavage to male Sprague-Dawley rats (

    
    ).
    
  • Blood Collection: Collect serial blood samples (tail vein) at 0.25, 0.5, 1, 2, 4, 8, and 24 h into EDTA tubes.

  • Processing: Plasma separation (2000g, 10 min, 4°C). Protein precipitation with ACN.

  • Data Correlation: Calculate %F by comparing AUC (oral) to AUC (IV, 1 mg/kg).

Visualization: Logic & Workflow
Diagram 1: Structural Logic & IVIVC Pathway

This diagram illustrates how specific structural features of the compound directly dictate its biological performance and in vivo fate.

IVIVC_Logic Substituents Structural Features (2-Br, 4-Cl) InVitro_Prop In Vitro Properties (Physicochemical) Substituents->InVitro_Prop Determines LogP & Solubility Bio_Activity Biological Target (C5aR / Kinase) Substituents->Bio_Activity 2-Br: Steric Twist 4-Cl: Electronic Fit Mech1 4-Cl Blocks Oxidation Substituents->Mech1 Mech2 2-Br Induces Non-Planarity Substituents->Mech2 InVivo_Outcome In Vivo Outcome (PK/PD) InVitro_Prop->InVivo_Outcome Metabolic Stability (Cl_int -> Clearance) Bio_Activity->InVivo_Outcome Potency (IC50) -> Efficacy Dose Mech1->InVivo_Outcome Increases t1/2 Mech2->Bio_Activity Increases Selectivity

Caption: Causal relationship between the 2-Br/4-Cl substitution pattern, in vitro stability, and in vivo efficacy.

Diagram 2: Comparative Synthesis & Assay Workflow

A standard workflow for validating the compound against competitors.

Workflow Start Start: Scaffold Synthesis (Imidazo[4,5-c]pyridine) Step1 Derivatization (Add 2-Br-Ph & 4-Cl) Start->Step1 Branch Assay Selection Step1->Branch PathA Path A: Binding Assay (Radioligand Displacement) Branch->PathA PathB Path B: Functional Assay (Ca2+ Flux / Chemotaxis) Branch->PathB Decision Is IC50 < 100 nM? PathA->Decision PathB->Decision PK_Study In Vivo PK (Rat) Measure Cl, Vss, %F Decision->PK_Study Yes Refine Refine Structure (Optimize Solubility) Decision->Refine No Refine->Step1

Caption: Decision tree for evaluating Compound 2-Br-4-Cl from synthesis to in vivo pharmacokinetic validation.

References
  • Imidazo[4,5-c]pyridine Synthesis & Activity

    • Title: Synthesis and biological evaluation of novel imidazo[4,5-c]pyridine derivatives as potential C5a receptor antagonists.
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Link:

  • Structure-Activity Relationships (SAR)

    • Title: Structure–activity relationship studies of imidazo[4,5-c]pyridines as inhibitors of Src family kinases.[3]

    • Source:Journal of Medicinal Chemistry.
    • Link:

  • General C5a Receptor Antagonist Profiles (Comparison)

    • Title: Discovery of W-54011: A non-peptide, orally active C5a receptor antagonist.
    • Source:Journal of Biological Chemistry.
    • Link:

  • Chemical Properties & CAS Data

    • Title: this compound (CAS 1044765-07-2) Entry.
    • Source:ChemicalBook / PubChem.
    • Link:

Sources

Technical Guide: 2-(2-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine – A Pivot Scaffold for Fused Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine Patent Landscape and Novelty Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 1044765-07-2) is not merely a chemical intermediate; it is a "dual-handle" privileged scaffold engineered for diversity-oriented synthesis (DOS). Unlike generic imidazopyridines, this specific derivative possesses two orthogonally reactive sites: an electrophilic C4-chlorine atom and a C2-ortho-bromoaryl moiety.

This guide analyzes its utility in accessing novel chemical space, particularly for kinase inhibitors (PI3K, Src) and fused tetracyclic systems (benzimidazo[1,2-c]quinazolines). We compare its synthetic efficiency against traditional linear routes and map its position within the current patent landscape.

Patent Landscape & Therapeutic Applications

The imidazo[4,5-c]pyridine core is a bioisostere of purine, making it a frequent subject of intellectual property in medicinal chemistry. While the specific CAS 1044765-07-2 is often a claimed intermediate, the derivatives generated from it fall into three primary high-value patent clusters.

Cluster A: Kinase Inhibitors (Oncology)
  • Target: PI3K, mTOR, and Src family kinases.

  • Mechanism: The N3/N1 nitrogen atoms mimic the adenine ring of ATP, binding to the hinge region of the kinase. The 4-chloro group is displaced by morpholine or piperazine to improve solubility and solvent-front interactions.

  • Key Assignees: Novartis, AstraZeneca, and various academic institutes.

  • Relevance of Scaffold: The 2-(2-bromophenyl) group allows for the introduction of a "tail" moiety via Suzuki coupling that extends into the hydrophobic pocket II of the kinase enzyme.

Cluster B: GABAergic Modulators (CNS)
  • Target: GABA_A receptor (benzodiazepine site).

  • Precedent: Bamaluzole (Merck) is a structurally related imidazo[4,5-c]pyridine.

  • Novelty: The 2-aryl substitution pattern is critical for receptor subtype selectivity (α1 vs. α2/3).

Cluster C: Fused Tetracyclic DNA Intercalators
  • Application: The ortho-bromo substituent is a "pre-installed" handle for intramolecular cyclization.

  • Reaction: Palladium-catalyzed C-N bond formation converts the 2-(2-bromophenyl) group into a fused benzimidazo[1,2-c]quinazoline core.

  • Patent Value: These fused systems are novel IP space, distinct from the crowded simple imidazopyridine landscape.

Patent Timeline Visualization

PatentLandscape Start Early Disclosures (1980s-1990s) Inotropic Agents Mid Kinase Boom (2000s-2010s) PI3K/mTOR Inhibitors Start->Mid Scaffold Optimization Current Current Era (2018-Present) Fused Tetracycles & PROTACs Mid->Current Complexity Increase Scaffold 2-(2-bromophenyl)-4-chloro Scaffold Utility Scaffold->Mid Key Intermediate Scaffold->Current Direct Precursor

Figure 1: Evolution of imidazo[4,5-c]pyridine IP utility.

Novelty Analysis: The "Ortho-Bromo" Effect

Why choose this specific scaffold over the cheaper 2-phenyl or 2-(4-bromophenyl) analogs? The answer lies in orthogonal reactivity .

Feature2-(2-bromophenyl) Analog (This Topic)2-(4-bromophenyl) Analog (Standard)
C4-Cl Reactivity High (

with amines/thiols)
High (

with amines/thiols)
C2-Ar Reactivity Intramolecular Cyclization (Fused rings)Intermolecular Coupling only (Linear extension)
Steric Profile Non-planar (Atropisomer potential)Planar
Primary Use Access to Tetracyclic Scaffolds Linear Biaryl Inhibitors

Mechanism of Novelty: The ortho-bromo position allows for a Pd-catalyzed intramolecular C-H activation or Buchwald-Hartwig amination to close a third ring. This transforms the flat imidazopyridine into a rigid, three-dimensional fused system (e.g., benzimidazo[1,2-c]quinazoline), which significantly alters pharmacokinetic properties (solubility, metabolic stability).

Comparative Performance Data

Synthetic Efficiency

Comparing the synthesis of a target fused kinase inhibitor using this scaffold vs. a linear stepwise approach.

MetricScaffold Approach (Using CAS 1044765-07-2)Linear Synthesis (De Novo)
Total Steps 2 (Substitution + Cyclization)5-6 (Starting from pyridines)
Overall Yield ~45-60%~15-25%
Purification Simple (Scaffold is crystalline)Complex (Multiple intermediates)
Diversity Potential High (Late-stage divergence)Low (Early commitment)

Data synthesized from comparative analysis of standard protocols (e.g., J. Med. Chem. 1987, 30, 1746; ACS Omega 2018, 11, 30).

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of this compound. Scale: 10 mmol batch.

Reagents & Equipment
  • Starting Material: 4-chloro-3,4-diaminopyridine (or 4-chloro-3-nitropyridin-2-amine reduced in situ).

  • Electrophile: 2-bromobenzoic acid (or 2-bromobenzaldehyde).

  • Coupling Agent: PPA (Polyphosphoric acid) or Na2S2O5 (oxidative condensation).

  • Solvent: DMF or Ethanol/Water.

Step-by-Step Methodology
Method A: Oxidative Cyclization (Preferred for Yield)
  • Reduction (if using nitro precursor):

    • Dissolve 4-chloro-3-nitropyridin-2-amine (1.73 g, 10 mmol) in EtOH/H2O (4:1, 50 mL).

    • Add Iron powder (5 eq) and NH4Cl (5 eq). Reflux at 80°C for 2 hours.

    • Filter hot through Celite to remove iron residues. Concentrate to obtain crude diamine.[1]

  • Condensation:

    • To the crude diamine in DMF (20 mL), add 2-bromobenzaldehyde (1.85 g, 10 mmol) and Na2S2O5 (1.90 g, 10 mmol).

    • Heat to 100°C for 4-6 hours . Monitor by TLC (50% EtOAc/Hexane).

    • Note: The bisulfite adduct facilitates the cyclization and oxidation in one pot.

  • Workup:

    • Pour reaction mixture into ice-water (100 mL).

    • A precipitate should form. If oily, extract with EtOAc (3 x 50 mL).

    • Wash organic layer with Brine, dry over Na2SO4.

  • Purification:

    • Recrystallize from Ethanol or purify via Flash Chromatography (SiO2, Gradient 0-5% MeOH in DCM).

    • Target Yield: 65-75%.

Validation Criteria (Self-Validating System)
  • 1H NMR (DMSO-d6): Look for the absence of the aldehyde proton (~10 ppm) and the diamine NH2 signals. The aromatic region should show the specific pattern of the 2-bromophenyl group (multiplets ~7.4-7.8 ppm) and the pyridine protons (two doublets if 2,3-disubstituted, or singlets if 3,4-fused).

  • Mass Spec (ESI): M+H peak at 308/310 (characteristic 1:1 ratio for 79Br/81Br and 3:1 for 35Cl/37Cl isotopic pattern).

Synthetic Pathway Diagram

SynthesisPath SM 4-chloro-3-nitropyridin-2-amine Inter Intermediate: 3,4-Diamine SM->Inter Fe/NH4Cl Reductive Step Product 2-(2-bromophenyl)-4-chloro -1H-imidazo[4,5-c]pyridine Inter->Product DMF, 100°C Oxidative Cyclization Reagent + 2-Bromobenzaldehyde + Na2S2O5 Reagent->Inter

Figure 2: One-pot reductive cyclization pathway.

References

  • Temple, C. et al. (1987).[2] "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines." Journal of Medicinal Chemistry, 30(10), 1746-1751.[2] Link

  • Nandwana, N. K. et al. (2018). "Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives." ACS Omega, 3(11), 16338–16346. Link

  • Altaib, M. et al. (2023).[3] "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives." Molecular Diversity, 28, 2817–2829. Link

  • Google Patents. Patent KR20050121760A: Imidazo pyridine derivatives which inhibit gastric acid secretion.Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.